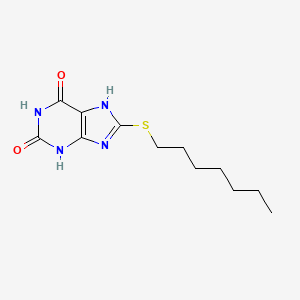
2-Phenylethyl (4-chloroanilino)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl (4-chloroanilino)(oxo)acetate is an organic compound that features a phenylethyl group, a 4-chloroanilino group, and an oxoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl (4-chloroanilino)(oxo)acetate typically involves the reaction of 2-phenylethylamine with 4-chloroaniline and oxoacetic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethyl (4-chloroanilino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
2-Phenylethyl (4-chloroanilino)(oxo)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethyl acetate: This compound has a similar phenylethyl group but lacks the 4-chloroanilino and oxoacetate moieties.
4-Chloroaniline: This compound contains the 4-chloroanilino group but lacks the phenylethyl and oxoacetate groups.
Uniqueness
2-Phenylethyl (4-chloroanilino)(oxo)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
69066-49-5 |
|---|---|
Formule moléculaire |
C16H14ClNO3 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
2-phenylethyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C16H14ClNO3/c17-13-6-8-14(9-7-13)18-15(19)16(20)21-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) |
Clé InChI |
PLXQMENXOMHKFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
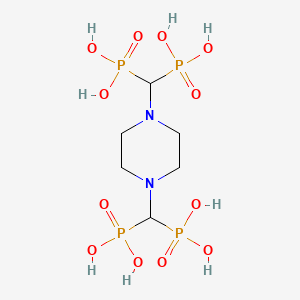
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
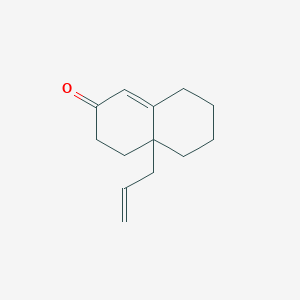
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
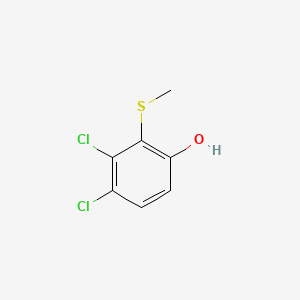
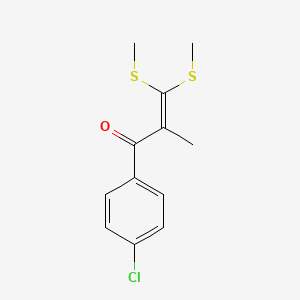
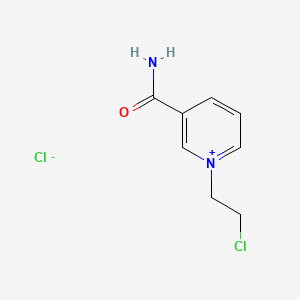
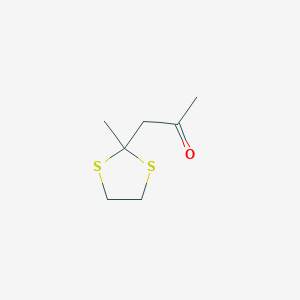
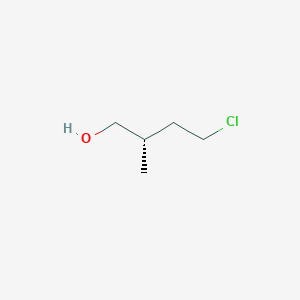
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
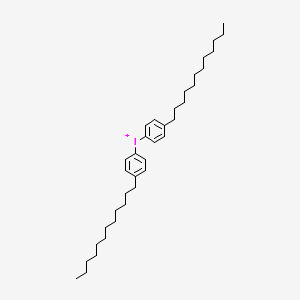
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
